N-(3-Aminophenyl)-4-(hexyloxy)benzamide

CAS No.: 1020722-37-5

Cat. No.: VC2618175

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020722-37-5 |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | N-(3-aminophenyl)-4-hexoxybenzamide |

| Standard InChI | InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22) |

| Standard InChI Key | KDFFIXVNJYPGKF-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Structural Properties

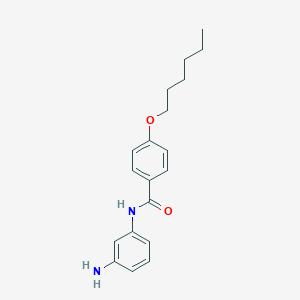

N-(3-Aminophenyl)-4-(hexyloxy)benzamide is a benzamide derivative with the molecular formula C19H24N2O2 and a molecular weight of 312.4 g/mol. It is identified by the CAS registry number 1020722-37-5 . The compound consists of two aromatic rings connected by an amide bond, with a hexyloxy chain at the para position of one ring and an amino group at the meta position of the other.

Identifiers and Nomenclature

The compound's chemical identity can be represented through several standard notations:

| Identifier Type | Value |

|---|---|

| CAS Number | 1020722-37-5 |

| IUPAC Name | N-(3-aminophenyl)-4-hexoxybenzamide |

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| Standard InChI | InChI=1S/C19H24N2O2/c1-2-3-4-5-13-23-18-11-9-15(10-12-18)19(22)21-17-8-6-7-16(20)14-17/h6-12,14H,2-5,13,20H2,1H3,(H,21,22) |

| Standard InChIKey | KDFFIXVNJYPGKF-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |

Structural Features

The molecular architecture of N-(3-Aminophenyl)-4-(hexyloxy)benzamide includes several key structural components that influence its chemical behavior:

These structural elements combine to create a molecule with both hydrophilic and hydrophobic regions, suggesting potential for interaction with diverse biological targets and environments.

Physical and Chemical Properties

The physical and chemical properties of N-(3-Aminophenyl)-4-(hexyloxy)benzamide are instrumental in determining its behavior in chemical reactions and biological systems.

Physical Properties

Based on its structure and similar benzamide derivatives, the following physical properties can be anticipated:

| Property | Expected Value/Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Color | Likely white to off-white |

| Solubility | Soluble in organic solvents (DMSO, DMF, methanol, ethanol); limited water solubility |

| Partition Coefficient (LogP) | Moderately lipophilic due to hexyl chain |

| Hydrogen Bond Donors | 2 (NH of amide and NH2) |

| Hydrogen Bond Acceptors | 3 (O of ether, O and N of amide) |

Chemical Reactivity

The chemical reactivity of N-(3-Aminophenyl)-4-(hexyloxy)benzamide is primarily determined by its functional groups:

-

Amino group (-NH2): Can participate in nucleophilic substitution reactions, form imines with aldehydes and ketones, and undergo acylation reactions.

-

Amide bond (-CONH-): Generally stable, but can undergo hydrolysis under strong acidic or basic conditions.

-

Hexyloxy group (-OC6H13): Relatively inert under most conditions, but the ether linkage can be cleaved under harsh conditions.

-

Aromatic rings: Can participate in electrophilic aromatic substitution reactions, with the amino-substituted ring being more reactive.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of N-(3-Aminophenyl)-4-(hexyloxy)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the 1H NMR spectrum would include:

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 0.85-0.95 | Terminal methyl of hexyl chain (-CH3) |

| 1.30-1.50 | Mid-chain methylenes of hexyl chain (-CH2-) |

| 1.70-1.85 | β-methylene to oxygen (-OCH2CH2-) |

| 3.90-4.00 | α-methylene to oxygen (-OCH2-) |

| 3.50-5.00 | Amino protons (-NH2) |

| 6.60-7.50 | Aromatic protons |

| 7.80-8.20 | Amide proton (-CONH-) |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3300-3500 | N-H stretching (amine and amide) |

| 3000-3100 | Aromatic C-H stretching |

| 2920-2950 | Aliphatic C-H stretching (asymmetric) |

| 2850-2870 | Aliphatic C-H stretching (symmetric) |

| 1630-1680 | C=O stretching (amide I band) |

| 1520-1570 | N-H bending (amide II band) |

| 1240-1260 | C-O-C stretching (aryl ether) |

Mass Spectrometry

In mass spectrometric analysis, the following significant peaks would be expected:

| m/z | Assignment |

|---|---|

| 312 | Molecular ion [M]+ |

| 229 | [M - C6H13]+ (loss of hexyl chain) |

| 213 | [M - C6H13O]+ (loss of hexyloxy group) |

| 135 | [C7H7NO]+ (aminophenyl isocyanate fragment) |

| 121 | [C7H5O2]+ (benzoyl fragment) |

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for assessing the purity of N-(3-Aminophenyl)-4-(hexyloxy)benzamide, typically using:

-

Reverse-phase C18 column

-

Mobile phase: gradient of acetonitrile/water or methanol/water

-

UV detection at 254-280 nm (corresponding to the aromatic and amide chromophores)

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| N-(4-Aminophenyl)-4-(hexyloxy)benzamide | Amino group at para instead of meta position | Different electronic distribution and hydrogen bonding pattern |

| N-(3-Amino-2-methylphenyl)-2-(hexyloxy)benzamide | Additional methyl group; hexyloxy at ortho position | Modified steric properties and spatial arrangement |

| N-(3-aminophenyl)-4-(trifluoromethyl)benzamide | Trifluoromethyl group instead of hexyloxy | Altered electronic properties and lipophilicity |

The position of the amino group (meta vs. para) likely influences:

-

Electronic distribution across the molecule

-

Hydrogen bonding capabilities

-

Conformational preferences

-

Binding affinity and selectivity for biological targets

Material Science Applications

Beyond pharmaceutical applications, N-(3-Aminophenyl)-4-(hexyloxy)benzamide may find utility in materials science:

-

Organic electronic materials: The extended conjugation and potential for π-stacking

-

Supramolecular chemistry: Hydrogen bonding capabilities for self-assembly

-

Functional polymers: The amino group enables incorporation into polymeric structures

Research Opportunities and Future Directions

Several promising research directions could advance understanding of N-(3-Aminophenyl)-4-(hexyloxy)benzamide and expand its applications:

Comprehensive Physicochemical Characterization

Further investigation into:

-

Solubility profiles in various solvents

-

pH-dependent properties

-

Crystal structure determination

-

Thermal stability

-

Photochemical behavior

Biological Evaluation

Systematic screening for:

-

Receptor binding profiles

-

Enzyme inhibition activities

-

Antimicrobial effects

-

Anti-inflammatory properties

-

Antitumor potential

Structural Modifications

Exploration of structural analogs with:

-

Varied chain lengths of the alkoxy substituent

-

Different positions of the amino group

-

Additional functional groups on either aromatic ring

-

Bioisosteric replacements of key structural elements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume